Cas no 1706437-50-4 (Tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate)

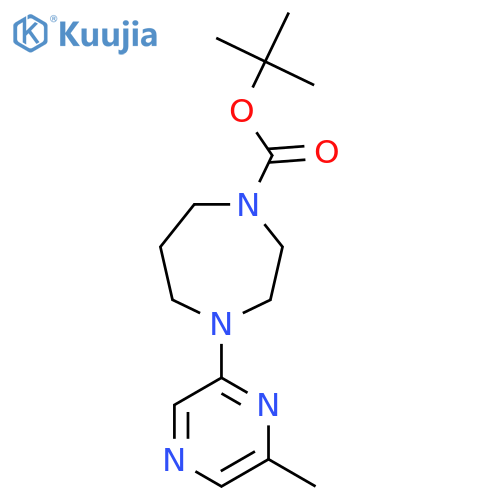

1706437-50-4 structure

商品名:Tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate

CAS番号:1706437-50-4

MF:C15H24N4O2

メガワット:292.376663208008

CID:4703761

Tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate

- Tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate

-

- インチ: 1S/C15H24N4O2/c1-12-10-16-11-13(17-12)18-6-5-7-19(9-8-18)14(20)21-15(2,3)4/h10-11H,5-9H2,1-4H3

- InChIKey: BAGZPWCPRKQDJQ-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCN(C2C=NC=C(C)N=2)CCC1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 356

- トポロジー分子極性表面積: 58.6

Tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM291875-1g |

tert-Butyl 4-(6-methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate |

1706437-50-4 | 97% | 1g |

$464 | 2023-02-18 | |

| Chemenu | CM291875-1g |

tert-Butyl 4-(6-methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate |

1706437-50-4 | 97% | 1g |

$391 | 2021-06-09 |

Tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate 関連文献

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

1706437-50-4 (Tert-Butyl 4-(6-Methylpyrazin-2-yl)-1,4-diazepane-1-carboxylate) 関連製品

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 157047-98-8(Benzomalvin C)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量